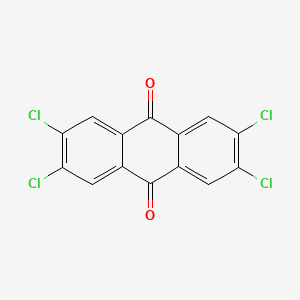
9,10-Anthracenedione, 2,3,6,7-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is an organic compound with the molecular formula C14H4Cl4O2. It is a derivative of anthraquinone, where four chlorine atoms are substituted at the 2, 3, 6, and 7 positions of the anthracene ring. This compound is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- typically involves the chlorination of anthraquinone. One common method is the direct chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The chlorination reaction is carefully monitored, and the product is purified through recrystallization or other separation techniques to obtain high-purity 9,10-Anthracenedione, 2,3,6,7-tetrachloro- .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized anthraquinone derivatives .
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 2,3,6,7-tetrachloro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: The parent compound without chlorine substitutions.
1,4,5,8-Tetrachloroanthraquinone: Another chlorinated derivative with chlorine atoms at different positions.
2,3,6,7-Tetramethoxy-9,10-anthraquinone: A methoxy-substituted derivative.
Uniqueness
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
15062-66-5 |
|---|---|
Fórmula molecular |
C14H4Cl4O2 |
Peso molecular |
346.0 g/mol |
Nombre IUPAC |
2,3,6,7-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
Clave InChI |
BCMITYXXUHCICI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















